L2H17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L2H17 is a novel Inhibitor of Mitogen-Activated Protein Kinases (MAPK)/Nuclear Factor κB (NFκB)-Dependent Inflammation.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties and Acute Lung Injury Amelioration

L2H17, a chalcone derivative, has been demonstrated to exhibit significant anti-inflammatory properties. A study by Lin et al. (2019) investigated the therapeutic potential of L2H17 in a model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). The compound was found to alleviate histopathological manifestations, reduce tissue edema, and decrease the production of pro-inflammatory factors in bronchoalveolar lavage fluid. Additionally, L2H17 increased superoxide dismutase (SOD) activity and improved the expression of heme oxygenase-1 (HO-1) in treated lung tissue, indicating its protective effect against ALI through the modulation of inflammatory responses and the HO-1 pathway (Lin et al., 2019).

Modulation of Inflammatory Responses in Diabetic Complications

Another study by Fang et al. (2015) explored the effect of L2H17 on hyperglycemia-induced inflammation in a type 1 diabetic (T1D) mouse model and mouse peritoneal macrophages. L2H17 exhibited a strong inhibitory effect on the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemokines, and reduced macrophage adhesion via modulation of the MAPK/NF-κB pathway. The in vivo administration of L2H17 resulted in significant decreases in the expression of pro-inflammatory cytokines and cell adhesion molecules, contributing to improvements in renal and cardiac dysfunction, fibrosis, and pathological changes in diabetic mice. These findings highlight L2H17 as a promising anti-inflammatory agent with potential therapeutic applications in treating diabetic complications (Fang et al., 2015).

Protection Against Renal Injury in Obesity

In a related study on obesity-induced renal injury, Fang et al. (2015) demonstrated that L2H17 protects against renal damage through the inhibition of the mitogen-activated protein kinase/nuclear factor κB (MAPK/NF-κB) pathways. The compound significantly decreased the expression of proinflammatory cytokines and cell adhesion molecules, improving kidney histology and pathology. This study suggests that L2H17, as an anti-inflammatory agent, could serve as a potential therapeutic option for treating obesity-related glomerulopathy (ORG) (Fang et al., 2015).

Eigenschaften

Produktname |

L2H17 |

|---|---|

Molekularformel |

C16H14O4 |

Molekulargewicht |

270.284 |

IUPAC-Name |

(E)-1-(3,4-Dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-8-13(17)12-7-9-14(18)15(19)10-12/h2-10,18-19H,1H3/b8-6+ |

InChI-Schlüssel |

XUBONLCGLOUOOO-SOFGYWHQSA-N |

SMILES |

O=C(C1=CC=C(O)C(O)=C1)/C=C/C2=CC=CC=C2OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L2H17; L2H-17; L2H 17 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

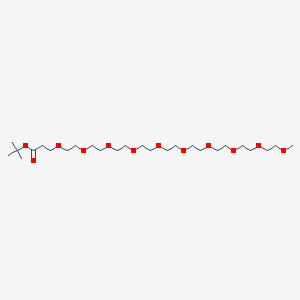

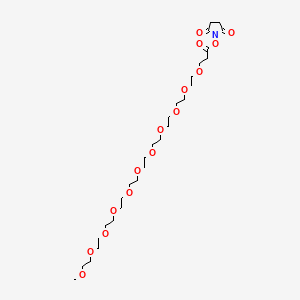

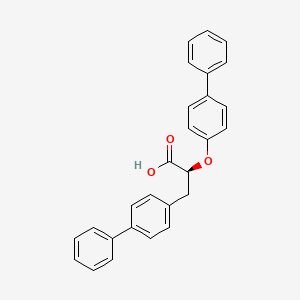

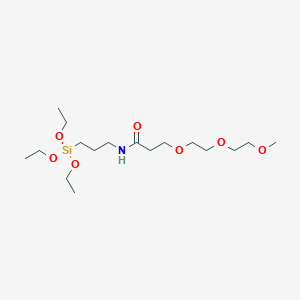

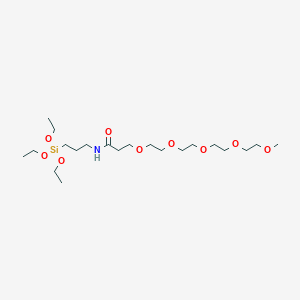

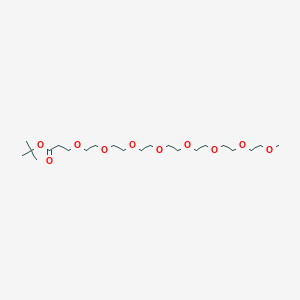

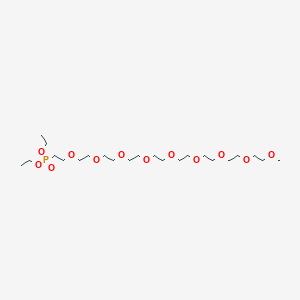

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)